molecular formula C8H6Cl2N2 B8470215 4-Chloroquinazoline hydrochloride CAS No. 124429-26-1

4-Chloroquinazoline hydrochloride

Cat. No.: B8470215
CAS No.: 124429-26-1
M. Wt: 201.05 g/mol
InChI Key: FTHYLHHZWYSSFS-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

This compound derivatives exhibit planar quinazoline ring systems with substituents influencing molecular conformation. In the hemihydrochloride dihydrate structure (C₈H₈N₃⁺·Cl⁻·C₈H₇N₃·2H₂O), the asymmetric unit contains one protonated and one unprotonated 4-aminoquinazoline molecule, a chloride ion, and two water molecules. The protonated quinazoline forms N–H⋯Cl and N–H⋯O hydrogen bonds with chloride and water, respectively, while the unprotonated molecule engages in N–H⋯N interactions (donor-acceptor distance: 2.786 Å). The chloride and water molecules create fused five-membered hydrogen-bonded chains along the crystallographic b-axis, stabilized by π–π stacking (centroid distances: 3.41–3.91 Å).

Table 1: Key Hydrogen Bond Parameters in 4-Aminoquinazoline Hemihydrochloride Dihydrate

Interaction Type Donor–Acceptor Distance (Å) Angle (°)
N–H⋯Cl 3.286(3) 164
N–H⋯O (water) 2.872(4) 158
O–H⋯Cl 3.198(3) 172

Spectroscopic Elucidation (¹H NMR, ¹³C NMR, IR, MS)

While direct spectroscopic data for this compound is limited in the provided sources, analogous compounds offer insights. For example, 4-chloroaniline—a potential precursor—shows a ¹H NMR singlet at δ 6.60–7.20 ppm for aromatic protons and δ 3.50 ppm for NH₂. In 4-carboxamidoquinazoline derivatives, FT-IR spectra exhibit peaks at 1708 cm⁻¹ (carbonyl) and 1337 cm⁻¹ (SO₂), while HR-MS confirms molecular ions at m/z 528.1501. For this compound, expected signals include:

  • ¹H NMR : Downfield shifts for C4–Cl (δ 7.80–8.20 ppm) and NH⁺ (δ 10–12 ppm).
  • ¹³C NMR : C4 resonance at δ 160–165 ppm due to electron-withdrawing effects.
  • IR : Stretching vibrations at 750 cm⁻¹ (C–Cl) and 1650 cm⁻¹ (C=N).

Comparative Analysis of Tautomeric Forms

The protonation state of 4-aminoquinazoline in hydrochloride salts significantly impacts tautomerism. In the hemihydrochloride form, the protonated molecule adopts a cationic structure with localized charge on N1, while the unprotonated molecule exists as a neutral tautomer. This dual-state system stabilizes the crystal lattice through complementary hydrogen bonds. Quantum mechanical studies of similar hybrids suggest that electron-withdrawing groups (e.g., Cl) at position 4 favor the amino tautomer over the imino form due to enhanced resonance stabilization.

X-ray Diffraction Studies and Polymorphism

Single-crystal X-ray diffraction of 4-aminoquinazoline hemihydrochloride dihydrate (space group P1) reveals a layered structure with alternating organic and inorganic layers. Polymorphism is inferred from variations in packing motifs; for instance, 6-nitroquinazolin-4(3H)-one crystallizes in triclinic P1 with C–H⋯O dimers, whereas 6-aminoquinazolin-4(3H)-one forms orthorhombic Pca2₁ with a 3D hydrogen-bonded network. Such polymorphism arises from solvent interactions and substituent effects, as seen in 2-trichloromethylquinazoline derivatives exhibiting EC₅₀ values sensitive to crystallinity.

Table 2: Crystallographic Data for Quinazoline Derivatives

Compound Space Group Unit Cell Parameters (Å, °) Volume (ų)
Hemihydrochloride P1 a = 7.421, b = 10.842, c = 12.936 987.2
6-Nitro derivative P1 a = 7.102, b = 7.893, c = 12.101 689.5

Properties

CAS No.

124429-26-1

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

4-chloroquinazoline;hydrochloride

InChI

InChI=1S/C8H5ClN2.ClH/c9-8-6-3-1-2-4-7(6)10-5-11-8;/h1-5H;1H

InChI Key

FTHYLHHZWYSSFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)Cl.Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

4-Chloroquinazoline hydrochloride serves as a precursor for synthesizing various derivatives with notable anticancer properties. The compound's structural modifications have been linked to enhanced efficacy against different cancer cell lines.

  • Synthesis of 4-Anilinoquinazolines : Researchers have developed methods for the efficient N-arylation of 4-chloroquinazolines, leading to a library of 4-anilinoquinazolines. These derivatives have shown promising antiproliferative activity against tumor cell lines such as HCT-116 (human colorectal carcinoma) and T98G (human glioblastoma) .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of receptor tyrosine kinases (RTKs) such as PDGFR-β, VEGFR-2, and EGFR, which are often overexpressed in malignant tumors. Compounds derived from this compound have demonstrated the ability to induce apoptosis and disrupt vascular integrity in tumors .

Table 1: Antiproliferative Activity of 4-Anilinoquinazolines

CompoundCell LineIC50 (µM)Activity Level
10bHCT-1162.8Active
10bT98G2.0Active
10cT98GTBDActive
15aHCT-116TBDActive

Antimicrobial Efficacy

The antimicrobial potential of compounds derived from this compound has been extensively studied.

  • Minimum Inhibitory Concentrations (MICs) : Various derivatives have exhibited MIC values ranging from 0.046 to 3.11 μM against several bacterial strains, demonstrating superior efficacy compared to traditional antibiotics like vancomycin .
  • Mechanisms of Action : The antimicrobial activity is thought to stem from the ability of these compounds to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Overcoming Multidrug Resistance

Recent studies have focused on the potential of quinazoline derivatives to reverse multidrug resistance (MDR) in cancer therapies.

  • Design and Synthesis : Novel compounds have been synthesized from this compound that target MDR mechanisms, enhancing the effectiveness of existing chemotherapeutic agents .
  • Biological Evaluation : These compounds have shown promise in preclinical models, indicating their potential role in improving treatment outcomes for patients with resistant tumors .

Case Studies and Research Findings

Several research findings underscore the importance of this compound in developing new therapeutic agents:

  • Anticancer Mechanisms : A study highlighted that specific substitutions on quinazoline derivatives improved their anticancer activity by enhancing cellular uptake and inducing apoptosis .
  • Antimicrobial Studies : In vitro tests demonstrated that derivatives exhibited significant antimicrobial activity against various pathogens, outperforming standard treatments .
  • Inflammatory Response Modulation : Compounds with similar scaffolds were tested for their ability to modulate inflammatory responses, showing reductions in inflammatory markers .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
4-Chloroquinazoline HCl C₈H₅Cl₂N₂ 206.05 Chloride, N-heterocyclic Soluble in polar aprotic solvents (e.g., DMF, DMSO)
4-Chloro-2,6-diaminopyrimidine C₄H₅ClN₄ 144.56 Chloride, amino Moderate solubility in water
4-Chloropyrimidine HCl C₄H₄Cl₂N₂ 150.99 Chloride, pyrimidine High solubility in ethanol
4-Chlorobenzyl chloride C₇H₆Cl₂ 161.03 Benzyl chloride Soluble in non-polar solvents

Reactivity in Nucleophilic Substitution Reactions

This compound demonstrates superior SNAr reactivity compared to structurally similar chlorinated heterocycles due to its electron-deficient aromatic system.

Key Findings :

  • In aqueous media, 4-chloroquinazoline reacts with hydrazine at a rate constant (kₙ) of 0.025 s⁻¹M⁻¹ at pH = pKa, outperforming 4-chloro-2,6-diaminopyrimidine, which yields unpredictable results due to solubility limitations .
  • Protic solvents like ethanol enhance reactivity (kₙ = 0.071 s⁻¹M⁻¹) by stabilizing zwitterionic intermediates .
  • 4-Chlorobenzyl chloride, lacking a heterocyclic ring, shows lower electrophilicity and requires harsher conditions for substitution .

Table 2: SNAr Reactivity Comparison

Compound kₙ in Ethanol (s⁻¹M⁻¹) kₙ in Water (s⁻¹M⁻¹) Notable Reactions
4-Chloroquinazoline HCl 0.071 ± 0.001 0.025 Coupling with anilines for kinase inhibitors
4-Chloro-2,6-diaminopyrimidine N/A <0.010 (estimated) Low yields due to poor solubility
4-Chloropyrimidine HCl 0.045 ± 0.003 0.015 Limited pharmaceutical applications

Stability :

  • 4-Chloroquinazoline derivatives are prone to hydrolysis under humid conditions, necessitating anhydrous storage .
  • 4-Chloropyrimidine hydrochloride exhibits greater moisture stability due to its simpler structure .

Preparation Methods

Formamide-Mediated Cyclization

Anthranilic acid undergoes cyclization with formamide at elevated temperatures (120°C) to yield quinazolin-4(3H)-one. This reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. The product is typically isolated in 70–80% yield after recrystallization from ethanol.

Alternative Cyclization Routes

In some protocols, anthranilic acid is first converted to an acyl chloride intermediate using reagents like thionyl chloride (SOCl₂). Subsequent reaction with ammonia in ethanol produces quinazolin-4(3H)-one with comparable efficiency. For example, 2-amino-5-iodobenzamide, synthesized via iodination of anthranilic acid, cyclizes to form halogenated quinazolinones in 89% yield.

Chlorination of Quinazolin-4(3H)-one

Chlorination replaces the 4-position hydroxyl group with chlorine, forming 4-chloroquinazoline.

Phosphorus Oxychloride (POCl₃) Method

The most widely used method involves refluxing quinazolin-4(3H)-one with POCl₃ in the presence of a catalytic amount of dimethylformamide (DMF). POCl₃ acts as both a chlorinating agent and solvent. For instance, heating quinazolin-4(3H)-one (0.5 mol) with POCl₃ (25 mL) and DMF (0.12 mL) at 100–105°C for 5–6 hours yields 4-chloroquinazoline in 62.5% purity. Excess POCl₃ is removed under vacuum, and the residue is neutralized with saturated NaHCO₃ to precipitate the free base.

Thionyl Chloride (SOCl₂) Method

An alternative approach employs SOCl₂ in chloroform. This method is less common due to lower yields (50–60%) but offers milder conditions suitable for acid-sensitive substrates.

Hydrochloride Salt Formation

The free base 4-chloroquinazoline is converted to its hydrochloride salt via acidification.

Direct Acidification with Hydrochloric Acid

Adding concentrated hydrochloric acid (20–30%) to a solution of 4-chloroquinazoline in water or ethanol induces precipitation of the hydrochloride salt. For example, dropwise addition of 20% HCl to a reaction mixture at 50–70°C results in crystalline this compound with 86.8% yield and 99.2% purity. The product is filtered, washed with cold ethanol, and dried at 80°C.

In Situ Salt Formation During Chlorination

In some protocols, HCl generated during chlorination (e.g., from POCl₃ hydrolysis) directly protonates the quinazoline, eliminating the need for separate acidification. However, this requires careful pH control to avoid over-acidification and side reactions.

Optimization Strategies

Temperature and Reaction Time

  • Diazotization : Conducted at 5–10°C to minimize decomposition of the diazonium salt.

  • Reduction : Ammonium sulfite-mediated reduction proceeds optimally at 50–60°C for 3–4 hours.

  • Acidification : Gradual HCl addition at 50–70°C ensures controlled crystallization.

Solvent and Reagent Selection

  • POCl₃ vs. SOCl₂ : POCl₃ offers higher yields but requires stringent moisture control.

  • Ammonium Sulfite : Preferable over sodium sulfite due to reduced caking and improved solubility of byproducts (e.g., ammonium chloride).

Comparative Analysis of Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)
POCl₃ ChlorinationPOCl₃, DMF100–10562.595.0
SOCl₂ ChlorinationSOCl₂, CHCl₃60–7055.090.5
Direct AcidificationHCl, NH₄HSO₃50–7086.899.2

Challenges and Solutions

Byproduct Formation

Side reactions during chlorination (e.g., polysubstitution) are mitigated by using stoichiometric POCl₃ and maintaining anhydrous conditions.

Purification Difficulties

The hydrochloride salt’s high solubility in water complicates isolation. Salting-out with NaCl or cooling to 15°C enhances crystallization .

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